molecular formula C9H8FNO4 B13549092 3-(2-Fluoro-5-nitrophenyl)propanoicacid

3-(2-Fluoro-5-nitrophenyl)propanoicacid

Cat. No.: B13549092
M. Wt: 213.16 g/mol
InChI Key: OKDGAVZCEGWDJM-UHFFFAOYSA-N
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Description

3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of reactions to introduce the propanoic acid group. One common method includes:

    Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.

    Grignard Reaction: The nitrofluorobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield 3-(2-fluoro-5-nitrophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Grignard reactions, which enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products

    Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.

Scientific Research Applications

3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor to biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and interaction with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluoro-4-nitrophenyl)propanoic acid
  • 3-(2-chloro-5-nitrophenyl)propanoic acid
  • 3-(2-fluoro-5-aminophenyl)propanoic acid

Uniqueness

3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

3-(2-fluoro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

OKDGAVZCEGWDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F

Origin of Product

United States

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